N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Description
N-[3-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted at the 3-position with an N'-hydroxycarbamimidoyl group.
Properties
IUPAC Name |
N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-10(14-16)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7,16H,4-5H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGFJXTRPWHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and advanced process control systems. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. The use of high-throughput screening and optimization techniques ensures that the production process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.
Substitution: This involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound, particularly in the development of new drugs and treatments.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of N-[3-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide and Analogs
Key Insights
Substituent Effects on Bioactivity: The N'-hydroxycarbamimidoyl group in the target compound contrasts with the chlorophenyl (cyprofuram) and N-hydroxy (Compound 6) substituents. The hydroxycarbamimidoyl group’s hydrogen-bonding capacity may enhance interactions with biological targets compared to cyprofuram’s lipophilic furanyl group . Compound 6’s hydroxamic acid structure enables metal chelation, a trait linked to antioxidant activity in DPPH assays .
Synthetic Considerations: Diastereoselectivity challenges are noted in cyclopropane derivatives (e.g., 23:1 dr in ’s compound) . The target compound’s stereochemical outcomes remain uncharacterized in the provided evidence.
Physicochemical Properties: The methoxyphenoxy group in ’s compound increases electron density, whereas the chlorophenyl (cyprofuram) and hydroxycarbamimidoyl groups introduce polar or electronegative effects. These differences likely influence solubility and membrane permeability.
Research Findings and Implications
- Agrochemical Potential: Cyprofuram’s use as a pesticide suggests cyclopropanecarboxamides with heterocyclic substituents (e.g., tetrahydrofuranyl) may target fungal or insect systems . The target compound’s polar hydroxycarbamimidoyl group could alter target specificity.
- Antioxidant Activity : Hydroxamic acids like Compound 6 exhibit radical-scavenging activity, implying that the target compound’s hydroxyl and guanidine groups may synergize for similar applications .
- Synthetic Feasibility : High-yield procedures for cyclopropane derivatives (e.g., 78% in ) highlight scalable routes, though stereochemical control remains critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
